
(4R)-1-Boc-4-propoxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Boc-4-propoxy-L-proline is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a propoxy group on the fourth carbon of the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-propoxy-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Propoxy Group: The protected proline is then subjected to nucleophilic substitution to introduce the propoxy group. This can be done by reacting the Boc-protected proline with propyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-Boc-4-propoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the Boc-protecting group can be reduced to form an alcohol.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-1-Boc-4-propoxy-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific structural and functional properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism of action of (4R)-1-Boc-4-propoxy-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The Boc group protects the amino group during synthesis and is removed under acidic conditions to yield the active form of the compound. The propoxy group may interact with specific molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-1-Boc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of a propoxy group.
(4R)-1-Boc-4-ethoxy-L-proline: Similar structure but with an ethoxy group instead of a propoxy group.
(4R)-1-Boc-4-butoxy-L-proline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(4R)-1-Boc-4-propoxy-L-proline is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and functions.
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
Clé InChI |
PUNFRASZRZVKOK-ZJUUUORDSA-N |
SMILES isomérique |
CCCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CCCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
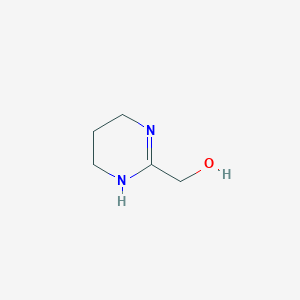
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)

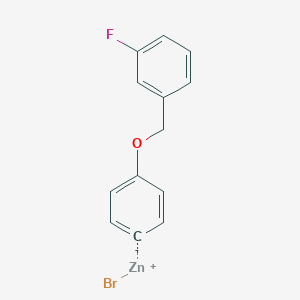
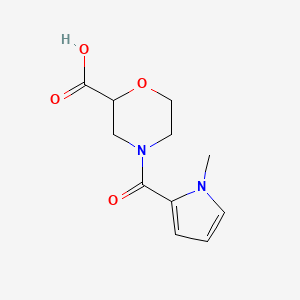


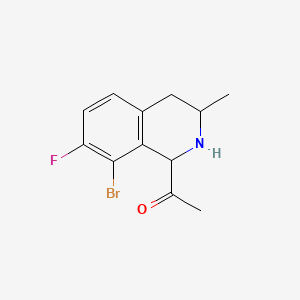
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
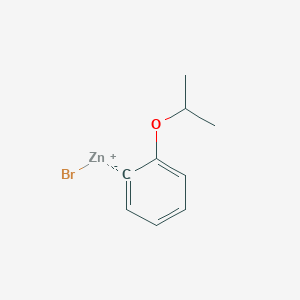
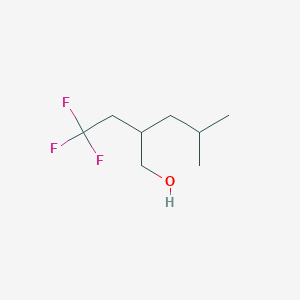
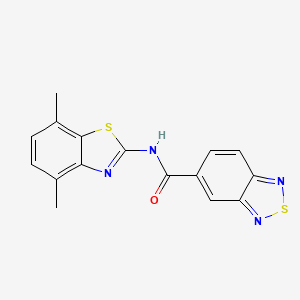
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
